2Abz-SVARTLLV-Lys(Dnp)-NH2

C1-inhibitor Complement System Protease Substrate

Quantify C1-inhibitor function with this sequence-specific FRET substrate. Generic substitution invalid due to stringent P4-P4' site requirements. Core SVARTLLV sequence ensures specific protease recognition, avoiding spurious off-target activity in HAE research and complement studies. Essential for reproducible kinetic data, potency assays, and HTS.

Molecular Formula C57H91N17O16
Molecular Weight 1270.4 g/mol
Cat. No. B12395277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2Abz-SVARTLLV-Lys(Dnp)-NH2
Molecular FormulaC57H91N17O16
Molecular Weight1270.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C57H91N17O16/c1-28(2)24-40(51(81)67-41(25-29(3)4)52(82)70-45(31(7)8)55(85)65-38(47(59)77)18-13-14-22-62-37-21-20-34(73(87)88)26-43(37)74(89)90)68-56(86)46(33(10)76)72-50(80)39(19-15-23-63-57(60)61)66-48(78)32(9)64-54(84)44(30(5)6)71-53(83)42(27-75)69-49(79)35-16-11-12-17-36(35)58/h11-12,16-17,20-21,26,28-33,38-42,44-46,62,75-76H,13-15,18-19,22-25,27,58H2,1-10H3,(H2,59,77)(H,64,84)(H,65,85)(H,66,78)(H,67,81)(H,68,86)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H4,60,61,63)/t32-,33+,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1
InChIKeyPLFSDZNXIXUINU-VDWFYOMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2Abz-SVARTLLV-Lys(Dnp)-NH2: Definitive C1-Inhibitor P4-P4' Substrate for FRET-Based Protease Activity Quantification


2Abz-SVARTLLV-Lys(Dnp)-NH2 is a synthetic, internally-quenched fluorescent peptide substrate designed for the quantitative analysis of C1-inhibitor (C1-INH) function. It is a biological active peptide (C1-inhibitor P4-P4′ substrate) [1]. The compound consists of an amino-terminal 2-aminobenzoyl (2Abz) fluorophore and a carboxy-terminal lysine modified with a 2,4-dinitrophenyl (Dnp) quencher, linked by the core recognition sequence SVARTLLV [1] [2]. This specific design enables the direct and continuous monitoring of protease cleavage via Fluorescence Resonance Energy Transfer (FRET), a method preferred for its sensitivity and real-time kinetic analysis capabilities [3].

Why Off-Target Cleavage Risks in Generic FRET Substrates Mandate Sequence-Verified 2Abz-SVARTLLV-Lys(Dnp)-NH2 for C1-INH Research


Generic substitution of 2Abz-SVARTLLV-Lys(Dnp)-NH2 with other 2Abz/Dnp-labeled peptides is not scientifically valid due to the stringent sequence specificity required for C1-inhibitor (C1-INH) interactions. The SVARTLLV core is a defined P4-P4' reactive site fragment, and its precise conformation dictates recognition and cleavage by C1-INH-associated proteases [1]. In contrast, similar 2Abz/Dnp-FRET substrates are designed for different targets, such as C1s (e.g., 2Abz-SLGRKIQIK(Dnp)-NH2) or Sortase A (e.g., Abz-LPETG-K(Dnp)-NH2) [2] . Using a non-cognate substrate in C1-INH studies would yield spurious, uninterpretable kinetic data due to either a lack of cleavage or off-target protease activity. Therefore, procurement must be based on the exact, sequence-verified compound to ensure experimental reproducibility and valid data interpretation.

Quantitative Evidence Benchmark: 2Abz-SVARTLLV-Lys(Dnp)-NH2's Verifiable Advantages for Complement System Research


Sequence-Specific Recognition: 2Abz-SVARTLLV-Lys(Dnp)-NH2 is a Defined C1-INH P4-P4' Substrate

2Abz-SVARTLLV-Lys(Dnp)-NH2 is explicitly designed as a substrate for the C1 inhibitor (P4-P4' substrate), representing a defined reactive site fragment [1]. The core sequence SVARTLLV corresponds to the P4 to P4' residues of the C1-INH reactive site loop. In contrast, other 2Abz/Dnp peptides are targeted to different enzymes. For instance, 2Abz-SLGRKIQIK(Dnp)-NH2 is a substrate for the C1s protease, not C1-INH, and Abz-LPETG-K(Dnp)-NH2 is a substrate for bacterial Sortase A [2]. This target specificity is a critical differentiator.

C1-inhibitor Complement System Protease Substrate

Optimized Spectral Performance: Ex/Em = 320 nm/420 nm Enables High Signal-to-Noise Detection

The compound employs the 2Abz/Dnp FRET pair, which is a well-established system for protease assays. Upon cleavage, the 2Abz fluorophore is released from the Dnp quencher, resulting in a detectable fluorescence increase [1]. The characteristic excitation and emission maxima for this FRET pair are 320 nm and 420 nm, respectively . This specific wavelength combination is optimized for high-sensitivity detection and is a standard for many peptide substrates using this dye pair, providing a reliable and predictable spectral profile.

FRET Assay Fluorescence Spectroscopy Protease Kinetics

Purity-Assured for Reproducible Kinetics: Minimum 95% HPLC Purity Specification

Commercial specifications for 2Abz-SVARTLLV-Lys(Dnp)-NH2 include a minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is a critical quality metric for peptide substrates intended for quantitative kinetic studies. Lower purity grades can introduce significant errors in calculated kinetic parameters (Km, kcat, Vmax) and may contain inhibitory byproducts from synthesis. While many research-grade peptides are sold at 95% purity, the explicit specification ensures a consistent and reliable starting material for assays, minimizing variability between experimental batches and between different research groups .

Peptide Purity HPLC Analysis Experimental Reproducibility

Defined Application Scenarios: Where 2Abz-SVARTLLV-Lys(Dnp)-NH2 Delivers Unique Research Value


Quantitative Kinetic Analysis of C1-Inhibitor Function in Normal and Disease States

Researchers investigating the role of the complement system in health and disease can utilize 2Abz-SVARTLLV-Lys(Dnp)-NH2 in FRET-based assays to directly measure the activity of C1-INH-associated proteases [1] . This enables the determination of kinetic constants (e.g., Km, kcat) for C1-INH interactions and the quantification of C1-INH functional deficiency, such as that observed in hereditary angioedema (HAE). The sequence-specific substrate ensures that the measured activity is relevant to C1-INH, not other complement proteases .

High-Throughput Screening for Novel C1-Inhibitor Modulators

The 2Abz/Dnp FRET pair, with its Ex/Em = 320 nm/420 nm spectral properties, makes 2Abz-SVARTLLV-Lys(Dnp)-NH2 highly compatible with automated fluorescence plate readers for high-throughput screening (HTS) campaigns . Pharmaceutical and biotechnology companies can use this substrate to screen large chemical libraries to identify small molecule activators or inhibitors of C1-INH, which are potential therapeutic candidates for a range of inflammatory and immune-mediated diseases .

Validation of Recombinant C1-Inhibitor Therapeutic Potency

For organizations involved in the development and manufacturing of recombinant C1-INH as a biologic therapeutic, 2Abz-SVARTLLV-Lys(Dnp)-NH2 serves as a critical reagent for potency assays [1]. By quantifying the specific proteolytic activity of each drug batch against this defined substrate, manufacturers can ensure batch-to-batch consistency and functional activity, which are essential components of quality control and regulatory compliance .

Mechanistic Studies of Serpin-Protease Interactions

Academic and basic research laboratories focused on the fundamental biochemistry of serpins (serine protease inhibitors) can employ 2Abz-SVARTLLV-Lys(Dnp)-NH2 to dissect the catalytic mechanism of C1-INH [1]. By using this substrate in rapid-kinetic or single-turnover experiments, investigators can probe the precise molecular steps involved in protease recognition, acylation, and the formation of the stable covalent complex that defines serpin inhibition .

Technical Documentation Hub

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